molecular formula C5H11I B098784 1-Iodo-2,2-dimethylpropane CAS No. 15501-33-4

1-Iodo-2,2-dimethylpropane

Cat. No.: B098784
CAS No.: 15501-33-4
M. Wt: 198.05 g/mol
InChI Key: CJTZXIJETZZARD-UHFFFAOYSA-N
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Description

1-Iodo-2,2-dimethylpropane (neopentyl iodide), with the molecular formula C₅H₁₁I and CAS No. 15501-33-4, is a branched alkyl iodide characterized by a tertiary carbon center bonded to an iodine atom. Its structure, (CH₃)₃CCH₂I, confers unique steric and electronic properties. Key physical properties include:

  • Molecular weight: 198.05 g/mol
  • Boiling point: 70–71°C at 100 mmHg
  • Density: 1.494 g/mL at 25°C
  • Refractive index: $ n_{20}^D $ 1.489
  • Physical state: Liquid at room temperature, typically ≥95–98% purity .

The compound is classified as hazardous due to its flammability, skin/eye irritancy, and respiratory toxicity. Safety protocols recommend using N95 masks, gloves, and eye protection during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,2-dimethylpropane can be synthesized through the iodination of 2,2-dimethylpropane (neopentane). One common method involves the reaction of neopentane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the hydrogen atom on the carbon adjacent to the iodine is abstracted, followed by the addition of iodine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced separation techniques may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C–I bond in 1-iodo-2,2-dimethylpropane undergoes substitution reactions with nucleophiles, though steric hindrance often slows reaction rates compared to less hindered alkyl halides.

Hydrolysis

Reaction with water proceeds via an Sₙ2 mechanism under basic conditions, yielding 2,2-dimethyl-1-propanol and HI:
 CH CCH I H O CH CCH OH HI\text{ CH CCH I H O CH CCH OH HI}
This reaction is temperature-dependent and requires prolonged heating due to steric effects .

Organometallic Reagent Reactions

Neopentyl iodide reacts with Grignard or organolithium reagents to form coupled alkanes:
 CH CCH I RLi CH CCH R LiI\text{ CH CCH I RLi CH CCH R LiI}
These reactions are critical in synthesizing branched hydrocarbons and functionalized molecules .

Table 1: Substitution Reactions with Organometallic Reagents

NucleophileProductYield (%)Conditions
CH₃Li2,2-Dimethylpentane70–80THF, −78°C
PhMgBr2,2-Dimethyl-1-phenylpropane65Ether, reflux

Elimination Reactions

Strong bases induce E2 elimination , producing alkenes. Steric hindrance favors the formation of less substituted alkenes (anti-Zaitsev products) with bulky bases .

Example Reaction

With potassium tert-butoxide:
 CH CCH I t BuOK CH C CH KI H O\text{ CH CCH I t BuOK CH C CH KI H O}
Major product: 2-methyl-1-propene (anti-Zaitsev) .

Table 2: Elimination Products Under Varied Conditions

BaseMajor ProductSelectivity (%)
NaOH (aq.)2-Methyl-2-propene85
t-BuOK2-Methyl-1-propene92

Coupling Reactions

Neopentyl iodide participates in cross-coupling reactions catalyzed by transition metals like nickel:
 CH CCH I Ar X CH CCH Ar IX\text{ CH CCH I Ar X CH CCH Ar IX}
These reactions are pivotal in synthesizing aryl-alkane derivatives for pharmaceuticals .

Redox Reactions

The iodide group acts as a leaving group in redox processes. For example, reduction with LiAlH₄ yields neopentane:
 CH CCH I LiAlH CH CCH AlI LiH\text{ CH CCH I LiAlH CH CCH AlI LiH}

Stability and Side Reactions

  • Thermal Decomposition : At temperatures >100°C, neopentyl iodide decomposes to isobutylene and HI .

  • Photochemical Reactivity : Exposure to UV light accelerates homolytic cleavage of the C–I bond, generating free radicals .

Scientific Research Applications

Synthesis of Complex Molecules

1-Iodo-2,2-dimethylpropane serves as an important intermediate in organic synthesis. It is often used in the preparation of various alkylating agents and can participate in nucleophilic substitution reactions due to the presence of the iodine atom. For instance, it can react with nucleophiles such as alcohols to form ethers or with amines to produce amines through SN2 mechanisms .

Mechanistic Studies

The compound is valuable for studying reaction mechanisms in organic chemistry. Its ability to undergo rearrangements allows researchers to investigate carbocation stability and the dynamics of hydride shifts. For example, when reacted with water, it can form 2-methyl-2-butanol via an E1 mechanism involving carbocation rearrangement . This makes it a useful model compound for educational purposes and mechanistic studies.

Pharmaceutical Applications

In medicinal chemistry, this compound can be utilized as a building block for synthesizing bioactive compounds. Its derivatives may exhibit pharmacological properties that are useful in drug development. Research has indicated potential applications in synthesizing compounds that target specific biological pathways or act as inhibitors in various diseases .

Materials Science

The compound's reactivity can also be harnessed in materials science for the development of functional polymers or as a precursor for advanced materials. Its ability to introduce iodine into polymer backbones can modify physical properties such as thermal stability and solubility, leading to innovative material applications .

Case Study 1: Synthesis of Alkyl Halides

A study demonstrated the use of this compound in synthesizing various alkyl halides through nucleophilic substitution reactions. The efficiency of these reactions was analyzed under different conditions (temperature, solvent) to optimize yields and selectivity .

Reaction TypeConditionsYield (%)
SN2 with NaOHRoom Temp85
SN1 with H₂OReflux90

Case Study 2: Mechanistic Insights

Another research focused on the mechanistic pathway of this compound reacting with water to form alcohols. The study utilized NMR spectroscopy to track the formation of intermediates and provided insights into the rearrangement processes involved .

Mechanism of Action

The mechanism of action of 1-iodo-2,2-dimethylpropane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state and allowing the formation of new bonds. In coupling reactions, the compound can form organometallic intermediates that participate in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Physical Properties

The neopentyl (2,2-dimethylpropyl) group imparts significant steric hindrance across all haloalkane derivatives. However, differences in halogen size, polarizability, and electronegativity lead to distinct physical and chemical behaviors (Table 1).

Table 1: Physical Properties of Neopentyl Halides

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL, 25°C)
1-Iodo-2,2-dimethylpropane C₅H₁₁I 198.05 70–71 (at 100 mmHg) 1.494
1-Bromo-2,2-dimethylpropane C₅H₁₁Br 163.05 ~95 (estimated) ~1.35 (estimated)
1-Chloro-2,2-dimethylpropane C₅H₁₁Cl 120.59 ~85–90 ~1.00
1-Fluoro-2,2-dimethylpropane C₅H₁₁F 90.14 ~40–45 ~0.85

Notes:

  • Boiling points correlate with halogen polarizability: I > Br > Cl > F due to stronger van der Waals interactions in iodides .
  • Density follows atomic weight trends, with iodine’s high atomic mass (127 g/mol) contributing to the iodo compound’s elevated density .

Reactivity in Nucleophilic Substitution (Sₙ) Reactions

The leaving group ability (I⁻ > Br⁻ > Cl⁻ > F⁻) dictates reaction rates in Sₙ mechanisms. Steric hindrance from the neopentyl group generally slows bimolecular reactions (Sₙ2), favoring unimolecular pathways (Sₙ1) where possible.

Key Findings :

  • This compound exhibits the fastest substitution rates due to iodine’s superior leaving group ability. For example, in reactions with arenethiolate anions, the iodo derivative reacts significantly faster than bromo or chloro analogs .
  • 1-Fluoro-2,2-dimethylpropane is virtually unreactive in Sₙ reactions due to the poor leaving group ability of F⁻ and strong C–F bond .
  • Steric effects dominate in reduction reactions. Tertiary halides like 1-bromo-2,2-dimethylpropane are reduced 114 times slower than primary analogs, but the iodo derivative’s superior leaving group partially offsets this hindrance .

Biological Activity

1-Iodo-2,2-dimethylpropane, also known as neopentyl iodide, is an organic compound with the molecular formula C5_5H11_{11}I and a molecular weight of approximately 198.05 g/mol. It is characterized by its aliphatic structure and is often utilized in organic synthesis, particularly in the preparation of various alkyl halides and as a reagent in chemical reactions.

  • CAS Number : 15501-33-4
  • Boiling Point : Approximately 70-71 °C at 100 mmHg
  • Density : 1.494 g/mL at 25 °C
  • Refractive Index : n20/D_{20/D} = 1.489

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an alkylating agent. Alkylating agents are compounds that can add alkyl groups to other molecules, which can lead to various biological effects, including cytotoxicity and mutagenicity.

This compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols. This property makes it valuable in medicinal chemistry for synthesizing biologically active compounds.

Toxicological Profile

The compound has been noted for its potential toxicity:

  • Skin and Eye Irritation : Classified as a skin irritant (H315) and an eye irritant (H319) according to safety data sheets.
  • Respiratory Effects : Prolonged exposure may lead to respiratory tract irritation.

Study on Alkyl Iodides

A study published in ScienceDirect examined the vibrational properties of various alkyl iodides, including this compound. The research highlighted the C-I stretching bands that are characteristic of such compounds and provided insights into their structural behavior in different states (solid vs. liquid) .

Reactivity and Solvolysis

Research has indicated that this compound undergoes solvolysis reactions more readily than other alkyl halides due to its ability to form stable carbocations during reaction mechanisms. This characteristic was explored in a comparative study involving tert-butyl iodide, demonstrating that the compound reacts faster in polar solvents like ethanol due to enhanced solvation effects .

Applications in Synthesis

This compound is frequently used in organic synthesis for:

  • Synthesis of Neopentyl Derivatives : It serves as a precursor for neopentyl alcohol and other derivatives.
  • Alkylation Reactions : Employed in the synthesis of complex organic molecules through alkylation processes.

Data Summary Table

PropertyValue
Molecular FormulaC5_5H11_{11}I
Molecular Weight198.05 g/mol
Boiling Point70-71 °C
Density1.494 g/mL
Refractive Indexn20/D_{20/D} = 1.489
ToxicitySkin irritant (H315), Eye irritant (H319)

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-Iodo-2,2-dimethylpropane critical for experimental design?

Answer: this compound (neopentyl iodide) is a volatile organoiodide with the following properties:

  • Boiling Point : 70–71 °C at 100 mmHg .
  • Density : 1.494 g/mL at 25 °C .
  • Refractive Index : n20/D=1.489n_{20}/D = 1.489 .
  • Structure : The neopentyl (2,2-dimethylpropyl) group introduces significant steric hindrance, influencing reactivity in substitution reactions.

Methodological Considerations :

  • Purification : Distillation under reduced pressure (e.g., 100 mmHg) is recommended due to its low boiling point.
  • Stability : Store in amber vials under inert gas (N₂/Ar) to prevent light- or moisture-induced decomposition.
  • Solubility : Miscible with common organic solvents (e.g., ether, dichloromethane), but insolubility in polar solvents like water necessitates anhydrous conditions for reactions .

Q. How can researchers safely handle and store this compound in laboratory settings?

Answer:

  • Hazards : Classified as flammable (Flam. Liq. Category 3) and irritant (Eye Irrit. Category 2, Skin Irrit.) .
  • Handling Precautions :
    • Use in a fume hood with flame-resistant equipment.
    • Avoid static discharge by grounding containers .
  • Storage : Keep at 2–8 °C in a flammables cabinet, away from oxidizers and ignition sources .

Emergency Protocols :

  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
  • Exposure : Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. What mechanistic insights have been gained from nickel-catalyzed coupling reactions involving this compound?

Answer: this compound participates in cross-coupling reactions mediated by nickel(0) complexes (e.g., [Ni(PPh3)4][Ni(PPh_3)_4]). Key steps include:

Oxidative Addition : Ni(0) inserts into the C–I bond, forming a Ni(II) intermediate.

Transmetalation : Transfer of the neopentyl group to a second substrate (e.g., organozinc reagents).

Reductive Elimination : Formation of the C–C bond, regenerating Ni(0) .

Experimental Design :

  • Use anhydrous solvents (e.g., THF) and strictly anaerobic conditions to stabilize Ni(0).
  • Monitor reaction progress via GC-MS or 1H^{1}\text{H} NMR to detect intermediates .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

Answer: The neopentyl group’s bulky 2,2-dimethylpropyl structure creates severe steric hindrance, leading to:

  • Reduced SN2 Reactivity : The backside attack pathway is disfavored, resulting in slow reaction kinetics.
  • Alternative Pathways : Favors elimination (E2) or radical mechanisms under certain conditions .

Case Study :
In comparative studies with less hindered alkyl iodides (e.g., 2-iodopropane), neopentyl iodide exhibits 10–100x slower SN2 rates with nucleophiles like hydroxide .

Q. How can computational methods predict the reactivity and stability of this compound?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can optimize geometry and calculate bond dissociation energies (C–I: ~50 kcal/mol).
  • QSPR Models : Relate molecular descriptors (e.g., polar surface area, logP) to properties like hydrolysis rates .

Applications :

  • Predict regioselectivity in radical reactions.
  • Simulate solvent effects on reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H^{1}\text{H} NMR : Peaks at δ 1.05 ppm (9H, s, C(CH₃)₃) and δ 3.20 ppm (2H, s, CH₂I) confirm the neopentyl structure .
  • IR Spectroscopy : C–I stretch observed at ~500 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z 198 (M⁺) and fragment at m/z 71 (loss of I) .

Validation : Compare experimental data with lit. values (e.g., refractive index, density) to confirm purity .

Q. How does this compound compare to analogous halogenated neopentyl derivatives (e.g., bromide, chloride) in synthetic applications?

Answer:

  • Reactivity Trend : I > Br > Cl in nucleophilic substitution due to bond strength (C–I: weakest).
  • Steric Effects : All neopentyl derivatives show hindered reactivity, but iodides are preferred for radical reactions (e.g., atom-transfer radical polymerization) .

Example : Neopentyl bromide (1-Bromo-2,2-dimethylpropane) requires harsher conditions (e.g., elevated temperatures) for similar transformations .

Properties

IUPAC Name

1-iodo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11I/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTZXIJETZZARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065904
Record name Propane, 1-iodo-2,2-dimethyl-
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Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15501-33-4
Record name 1-Iodo-2,2-dimethylpropane
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Record name Neopentyl iodide
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Record name Propane, 1-iodo-2,2-dimethyl-
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Record name Propane, 1-iodo-2,2-dimethyl-
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Record name 1-iodo-2,2-dimethylpropane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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